molecular formula C9H14F3NO3 B2676479 Tert-butyl N-(4,4,4-trifluoro-3-oxobutyl)carbamate CAS No. 2168256-22-0

Tert-butyl N-(4,4,4-trifluoro-3-oxobutyl)carbamate

Cat. No.: B2676479
CAS No.: 2168256-22-0
M. Wt: 241.21
InChI Key: FJHMYFWPVZARNE-UHFFFAOYSA-N
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Description

Tert-butyl N-(4,4,4-trifluoro-3-oxobutyl)carbamate is a chemical compound known for its unique properties and versatility. It is used in various scientific research applications due to its stability and reactivity. This compound is often utilized in organic synthesis and has significant implications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4,4,4-trifluoro-3-oxobutyl)carbamate typically involves the reaction of tert-butyl carbamate with 4,4,4-trifluoro-3-oxobutyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4,4,4-trifluoro-3-oxobutyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and alcohols are used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl N-(4,4,4-trifluoro-3-oxobutyl)carbamate is widely used in scientific research due to its stability and reactivity. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(4,4,4-trifluoro-3-oxobutyl)carbamate involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. The compound’s reactivity allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler analog used in similar applications.

    Tert-butyl N-(4-fluoro-3-(trifluoromethyl)phenyl)allylamino]carbamate: Another compound with similar reactivity but different functional groups.

Uniqueness

Tert-butyl N-(4,4,4-trifluoro-3-oxobutyl)carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring high stability and specific reactivity patterns .

Properties

IUPAC Name

tert-butyl N-(4,4,4-trifluoro-3-oxobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO3/c1-8(2,3)16-7(15)13-5-4-6(14)9(10,11)12/h4-5H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHMYFWPVZARNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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